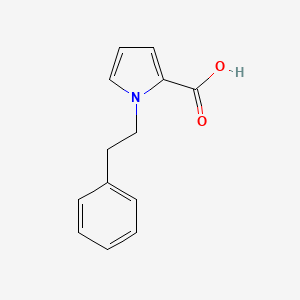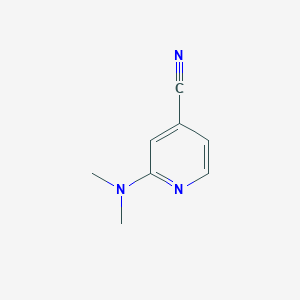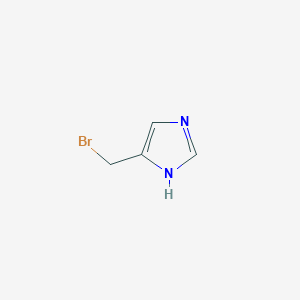
1-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid
説明
1-(2-Phenylethyl)-1H-pyrrole-2-carboxylic acid (PPCA) is an organic compound that belongs to the class of pyrrole carboxylic acids. It is a structural analog of pyrrole-2-carboxylic acid (PCA) and has been studied for its potential applications in the field of pharmaceuticals, agrochemicals, and biochemistry. PPCA has been found to possess various properties, such as antioxidant, anti-inflammatory, and anti-cancer activities. It has also been used in the synthesis of various heterocyclic compounds and as a reagent in the synthesis of other pyrrole derivatives.
科学的研究の応用
Chemical Synthesis and Reactions
1-(2-Phenylethyl)-1H-pyrrole-2-carboxylic acid has been studied in various chemical synthesis and reaction contexts. For instance, the reaction of methyl pyrrole-2-carboxylate with epoxides can yield 1-(2-hydroxy-2-phenylethyl)pyrrole-2-carboxylic acid under moist conditions, showcasing its role in the synthesis of hydroxy acids and subsequent derivatives (Irwin & Wheeler, 1972). Furthermore, the synthesis of pyrrole-2-carboxylic acid derivatives, including those related to this compound, has been extensively researched, indicating its importance in the generation of dihydropyrroles and related compounds (Law et al., 1984).
Solid State Structures and Hydrogen Bonding
The study of 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives, which are closely related to this compound, reveals the formation of one-, two-, and three-dimensional networks in solid state structures. These structures are characterized by bidentate hydrogen-bonded contacts, indicating the potential of such compounds in materials science and crystal engineering (Lin, Geib, & Hamilton, 1998).
Biomedical Applications
Carboxylic acid-functionalized polypyrrole-silica microparticles, which can be derived from compounds similar to this compound, have been synthesized and characterized for potential biomedical applications. These microparticles exhibit enhanced optical absorbance and are proposed for use in immunodiagnostic assays (Maeda, Corradi, & Armes, 1995).
Pharmaceutical and Agricultural Research
Derivatives of 1H-pyrrole-2-carboxylic acid have been synthesized and evaluated for their antimicrobial activities, highlighting the pharmaceutical potential of such compounds (Hublikar et al., 2019). Additionally, pyrrole derivatives, including those related to this compound, have been explored as growth-promotion factors for seeds in grain crops, demonstrating their utility in agricultural research (Mikhedkina et al., 2019).
作用機序
Target of Action
The compound 1-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid, also known as 1-Phenethyl-1H-pyrrole-2-carboxylic acid, is structurally similar to fentanyl analogs . Fentanyl and its analogs primarily target the mu-opioid receptors . These receptors play a crucial role in pain perception and reward systems in the body .
Mode of Action
The compound interacts with its targets, the mu-opioid receptors, by binding to them . This binding can trigger a series of biochemical reactions that lead to the compound’s effects . .
Biochemical Pathways
The metabolism of fentanyl analogs, which this compound is structurally similar to, generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation, and O -methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Considering its structural similarity to fentanyl analogs, it can be anticipated that it might have similar adme (absorption, distribution, metabolism, and excretion) properties . Fentanyl, for example, is known for its high potency, presumed high lipophilicity, large volume of distribution, and potential active metabolites .
Result of Action
Given its structural similarity to fentanyl analogs, it might produce similar effects, such as analgesia (pain relief) or sedation . The presence of metabolites can be crucial for confirmation of the uptake of such compounds and further interpretation .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . .
Safety and Hazards
生化学分析
Biochemical Properties
1-(2-Phenylethyl)-1H-pyrrole-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phenylalanine ammonia-lyase (PAL), an enzyme involved in the biosynthesis of phenylpropanoids . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity. Additionally, this compound may interact with other proteins involved in signal transduction pathways, affecting their function and downstream effects .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of key enzymes in amino acid metabolic pathways, such as phenylalanine aminotransferase (PAL) and pyruvate kinase (PK), which are crucial for cellular metabolism . These interactions can lead to changes in the levels of metabolites and influence overall cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes, such as phenylalanine ammonia-lyase (PAL), inhibiting or activating their activity . This binding can lead to alterations in the enzyme’s conformation and function, ultimately affecting the biochemical pathways in which the enzyme is involved. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For instance, it has been observed that the compound may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects, such as enhancing enzyme activity and improving metabolic function . At higher dosages, it may cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism, such as phenylalanine ammonia-lyase (PAL) and pyruvate kinase (PK) . These interactions can affect metabolic flux and the levels of metabolites, influencing overall cellular metabolism. The compound’s involvement in these pathways highlights its potential impact on cellular function and health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and impact on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the cytoplasm or nucleus, where it can interact with enzymes and regulatory proteins involved in key cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
1-(2-phenylethyl)pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-13(16)12-7-4-9-14(12)10-8-11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBHYCRVSIUNAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00522434 | |
| Record name | 1-(2-Phenylethyl)-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62541-29-1 | |
| Record name | 1-(2-Phenylethyl)-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B1282309.png)





![2-Amino-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1282323.png)

